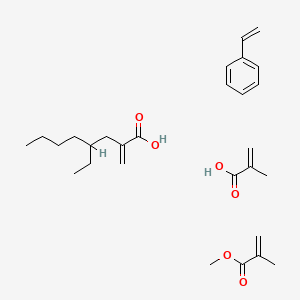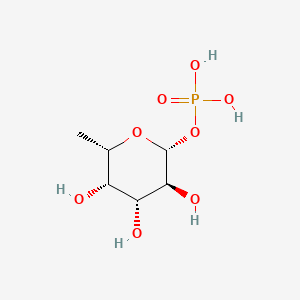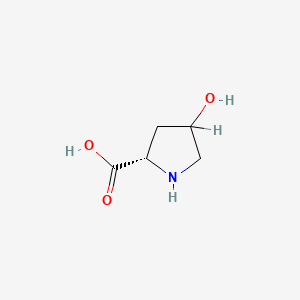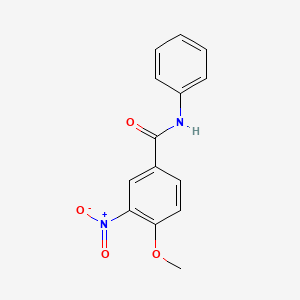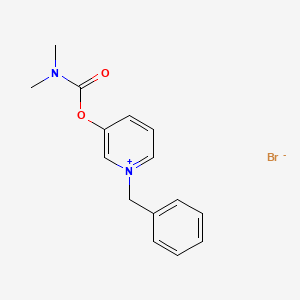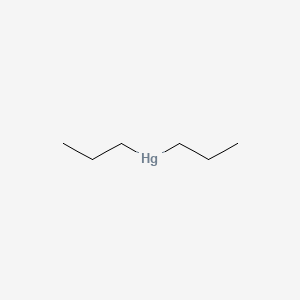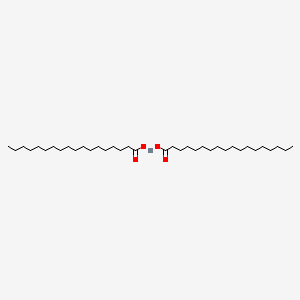
Mercuric stearate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercuric stearate, also known as mercury(II) stearate, is a metal-organic compound formed by the reaction of mercury and stearic acid. It is classified as a metallic soap, which is a metal derivative of a fatty acid. The chemical formula for this compound is C₃₆H₇₀HgO₄, and it appears as a yellow waxy substance . This compound is highly toxic and poses significant health risks upon inhalation, ingestion, or skin absorption .
Vorbereitungsmethoden
Mercuric stearate can be synthesized through several methods:
Exchange Reaction: One common method involves an exchange reaction between sodium stearate and mercury dichloride.
Heating Method: Another method includes heating mercuric oxide with stearic acid.
These methods are typically conducted under controlled laboratory conditions to ensure the purity and stability of the final product.
Analyse Chemischer Reaktionen
Mercuric stearate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form mercuric oxide (HgO) under specific conditions.
Reduction: It can be reduced to elemental mercury (Hg) using reducing agents such as hydrogen gas or metals like zinc.
Substitution: This compound can participate in substitution reactions where the stearate group is replaced by other ligands.
Common reagents used in these reactions include acids, bases, and other metal salts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Mercuric stearate has several applications in scientific research and industry:
Wirkmechanismus
The mechanism of action of mercuric stearate involves the interaction of mercuric ions with cellular components. Mercuric ions can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity . This binding can inhibit enzymes involved in critical cellular processes, such as energy production and detoxification .
Vergleich Mit ähnlichen Verbindungen
Mercuric stearate can be compared to other mercuric compounds, such as:
Mercuric chloride (HgCl₂): A highly toxic compound used in various industrial applications.
Mercuric oxide (HgO): Used in the production of other mercury compounds and as an electrode material.
Mercuric sulfide (HgS): Used as a pigment in paints and plastics.
This compound is unique due to its specific structure and properties as a metallic soap, which distinguishes it from other mercuric compounds.
Eigenschaften
CAS-Nummer |
645-99-8 |
|---|---|
Molekularformel |
C36H70HgO4 |
Molekulargewicht |
767.5 g/mol |
IUPAC-Name |
mercury(2+);octadecanoate |
InChI |
InChI=1S/2C18H36O2.Hg/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI-Schlüssel |
RRFMRVBJWLMSAB-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Hg+2] |
Key on ui other cas no. |
645-99-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


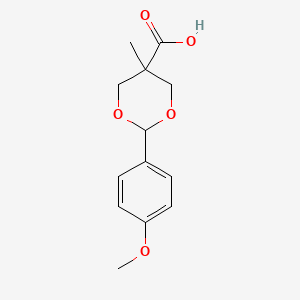

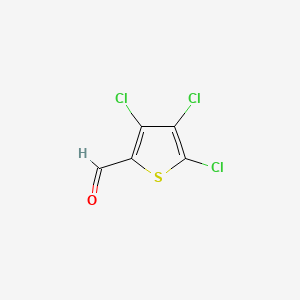
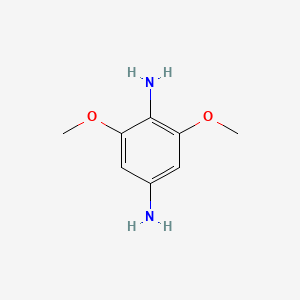
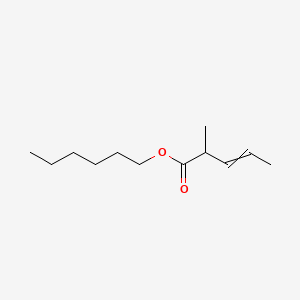
![(1S,5S,9R)-12-methyl-5-phenyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodec-2(7)-en-3-one](/img/structure/B1607305.png)
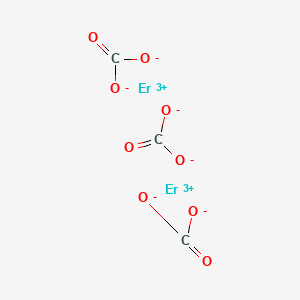
![2-Chloro-N-(5-isopropyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1607312.png)
